molecular formula C8H6Br2O3 B1581642 Methyl 3,5-dibromo-4-hydroxybenzoate CAS No. 41727-47-3

Methyl 3,5-dibromo-4-hydroxybenzoate

Cat. No. B1581642
Key on ui cas rn: 41727-47-3
M. Wt: 309.94 g/mol
InChI Key: NVGJGYZKXBLIKY-UHFFFAOYSA-N
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Patent
US07691843B2

Procedure details

3,5-Dibromo-4-methoxybenzoic acid methyl ester was prepared from 3,5-dibromo-4-hydroxybenzoic acid methyl ester by following Method C using methyl iodide as an alkylating agent in quantitative yield. The product was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([Br:10])[C:7]([OH:11])=[C:6]([Br:12])[CH:5]=1.[CH3:14]I>>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:5]=[C:6]([Br:12])[C:7]([O:11][CH3:14])=[C:8]([Br:10])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)Br)O)Br)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was used without further purification

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C(=C1)Br)OC)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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